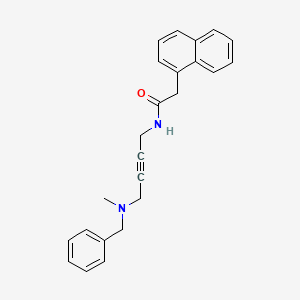
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction between 2,4-dimethylbenzaldehyde and cysteine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can yield thiazolidine derivatives with different oxidation states of sulfur.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.
Biology: The compound’s structural similarity to certain biomolecules makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Thiazolidine-2,4-dione: Another thiazolidine derivative with different substituents.
2,4-Dimethylthiazole: A structurally related compound with a thiazole ring instead of thiazolidine.
Uniqueness: Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its combination of a thiazolidine ring with a 2,4-dimethylphenyl group and a methyl ester makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-8-4-5-10(9(2)6-8)12-14-11(7-17-12)13(15)16-3/h4-6,11-12,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXFWLLFAQLQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2NC(CS2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2642755.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2642759.png)



![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2642763.png)

![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2642766.png)
![N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide](/img/structure/B2642770.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2642773.png)

